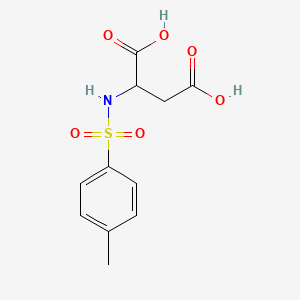
2-(Difluoromethyl)pyridine-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)pyridine-4-acetic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific researchThe difluoromethyl group, in particular, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-acetic acid typically involves the introduction of the difluoromethyl group into a pyridine scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of transition-metal-free methods has been explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
科学研究应用
2-(Difluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and developing bioactive molecules.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetic acid moiety.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the difluoromethyl group and the acetic acid moiety. This combination imparts distinct physicochemical properties, making it valuable in various applications. The difluoromethyl group enhances metabolic stability and binding affinity, while the acetic acid moiety provides additional functionalization possibilities .
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
2-[2-(difluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)6-3-5(1-2-11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |
InChI 键 |
XCASJHOWZZDZNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CC(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)



![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)






![3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)
